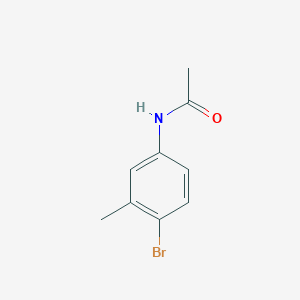

N-(4-bromo-3-methylphenyl)acetamide

Description

BenchChem offers high-quality N-(4-bromo-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZHUFNLXFFINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879441 | |

| Record name | 3-METHYL-4-BROMOACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90914-81-1 | |

| Record name | N-(4-Bromo-3-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90914-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-METHYL-4-BROMOACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4-bromo-3-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-bromo-3-methylphenyl)acetamide

This guide provides a comprehensive technical overview of N-(4-bromo-3-methylphenyl)acetamide (CAS No. 90914-81-1), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and applications, with a focus on the scientific rationale behind the methodologies.

Introduction and Strategic Importance

N-(4-bromo-3-methylphenyl)acetamide is a substituted acetanilide that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom and a methyl group on the phenyl ring, offers multiple reaction sites for further chemical modifications. The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These characteristics make it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The strategic placement of the bromo and methyl substituents allows for the regioselective introduction of additional functionalities, which is a critical aspect in the design and synthesis of novel compounds.

Physicochemical and Thermophysical Properties

A thorough understanding of the physical and chemical properties of N-(4-bromo-3-methylphenyl)acetamide is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 90914-81-1 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 103-105 °C | Commercial Suppliers |

| Boiling Point (Predicted) | 350.7 °C at 760 mmHg | [3] |

| Solubility | Sparingly soluble in water | [3] |

Synthesis of N-(4-bromo-3-methylphenyl)acetamide: A Proposed Protocol

Reaction Principle

The synthesis proceeds in two main steps:

-

Acetylation of 3-methylaniline (m-toluidine): The amino group of 3-methylaniline is highly activating and can lead to multiple brominations and oxidation side products. Therefore, it is first protected as an acetamide. This reduces the activating effect of the amino group and increases steric hindrance, favoring para-substitution.

-

Regioselective Bromination: The acetamido group is an ortho-, para-director. Due to the steric hindrance from the methyl group at the 3-position and the acetamido group itself, the electrophilic attack by bromine is most likely to occur at the less hindered para-position (position 4) relative to the acetamido group.

Proposed Experimental Protocol

Step 1: Synthesis of N-(3-methylphenyl)acetamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylaniline (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid.

-

Slowly add acetic anhydride (11.2 g, 0.11 mol) to the solution while stirring.

-

Heat the reaction mixture to reflux for 1 hour.

-

Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(3-methylphenyl)acetamide.

Step 2: Synthesis of N-(4-bromo-3-methylphenyl)acetamide

-

In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the N-(3-methylphenyl)acetamide (14.9 g, 0.1 mol) obtained from the previous step in 100 mL of glacial acetic acid.

-

Cool the solution to 10-15 °C in an ice bath.

-

In the dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred acetamide solution over a period of 30-45 minutes, maintaining the temperature below 20 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol or an ethanol-water mixture to afford pure N-(4-bromo-3-methylphenyl)acetamide.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-(4-bromo-3-methylphenyl)acetamide. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 (br s) | Broad Singlet | 1H | N-H |

| ~7.4 (d) | Doublet | 1H | Ar-H (ortho to Br) |

| ~7.2 (d) | Doublet | 1H | Ar-H (ortho to NHAc) |

| ~7.0 (dd) | Doublet of Doublets | 1H | Ar-H (meta to NHAc) |

| 2.4 (s) | Singlet | 3H | Ar-CH₃ |

| 2.1 (s) | Singlet | 3H | COCH₃ |

¹³C NMR (Expected, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~138 | Ar-C (ipso to NHAc) |

| ~137 | Ar-C (ipso to CH₃) |

| ~132 | Ar-CH (ortho to Br) |

| ~128 | Ar-CH (ortho to NHAc) |

| ~125 | Ar-CH (meta to NHAc) |

| ~118 | Ar-C (ipso to Br) |

| ~24 | COCH₃ |

| ~23 | Ar-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1670 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

| ~800 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry data for N-(4-bromo-3-methylphenyl)acetamide is available in the mzCloud database, showing the expected molecular ion peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br)[4].

Applications in Research and Development

N-(4-bromo-3-methylphenyl)acetamide is a versatile intermediate, primarily utilized in the synthesis of more complex molecules. A notable recent application is in the development of novel antibacterial agents.

Synthesis of Pyrazine Carboxamide Derivatives

A 2024 study published in Molecules by MDPI describes the use of N-(4-bromo-3-methylphenyl)acetamide as a key reactant in the synthesis of a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives[5]. These compounds were subsequently subjected to Suzuki cross-coupling reactions to introduce various aryl groups, and the final products were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi[5]. This highlights the utility of the title compound as a scaffold for generating libraries of biologically active molecules.

Safety and Handling

According to the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific (Alfa Aesar) for CAS number 90914-81-1, the product, at the concentrations supplied, is not classified as hazardous[1]. However, as with all laboratory chemicals, standard safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid dust formation. Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

It is imperative to consult the full Safety Data Sheet before handling this compound.

Conclusion

N-(4-bromo-3-methylphenyl)acetamide is a strategically important chemical intermediate with well-defined physicochemical properties. While detailed synthetic and spectroscopic data in peer-reviewed literature is sparse, its synthesis via regioselective bromination of N-(3-methylphenyl)acetamide is a logical and feasible route. Its application as a building block in the synthesis of novel antibacterial agents underscores its relevance in modern drug discovery and development. Adherence to standard safety protocols is essential for its handling and use in a research and development setting.

References

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

-

Chemcasts. (n.d.). n-(4-Bromo-3-methylphenyl)acetamide (CAS 90914-81-1) Properties. Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

mzCloud. (2016, February 24). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-bromo-3-methylphenyl)acetamide

Introduction: The Imperative of Physicochemical Profiling in Modern Research

In the landscape of chemical research and pharmaceutical development, the journey from a novel molecule to a functional application is paved with rigorous characterization. Understanding the fundamental physicochemical properties of a compound is not merely an academic exercise; it is the cornerstone of predicting its behavior, optimizing its application, and ensuring its efficacy and safety.[1][2] These properties—such as melting point, solubility, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate or its utility as a chemical intermediate.[3][4]

This guide provides a comprehensive technical overview of N-(4-bromo-3-methylphenyl)acetamide, a substituted acetanilide derivative. Halogenated aryl acetamides represent a significant class of organic compounds, often serving as versatile precursors in the synthesis of pharmaceuticals and agrochemicals.[5] The strategic placement of the bromo and methyl groups on the phenyl ring is expected to significantly influence the molecule's electronic properties, intermolecular interactions, and overall behavior in biological and chemical systems.

This document is structured to provide researchers, scientists, and drug development professionals with both the foundational data and the practical methodologies required to fully characterize N-(4-bromo-3-methylphenyl)acetamide. We will delve into its key physicochemical attributes, elucidate the causality behind the experimental choices for their determination, and provide actionable, field-proven protocols.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the logical starting point for any scientific investigation.

-

Synonyms: 4'-Bromo-3'-methylacetanilide, N-Acetyl-4-bromo-m-toluidine[7][8]

-

Molecular Formula: C₉H₁₀BrNO[6]

-

Molecular Weight: 228.09 g/mol [7]

-

Chemical Structure:

(Image generated for illustrative purposes)

Summary of Physicochemical Properties

For rapid assessment and comparison, the core physicochemical data for N-(4-bromo-3-methylphenyl)acetamide are summarized below. It is critical to note that while some values are available from chemical suppliers and databases, others, like LogP and pKa, are often computationally predicted and necessitate experimental verification for mission-critical applications.

| Property | Value | Source / Method | Significance in Research & Development |

| Melting Point | 103 °C | [7] | Indicator of purity; affects formulation and stability. |

| Boiling Point | 403.91 °C (Predicted) | [6] | Relevant for purification (distillation) and thermal stability assessment. |

| Water Solubility | Data not available | Experimental determination required | Crucial for bioavailability, formulation, and in vitro assay design.[9] |

| logP (Octanol/Water) | Data not available (Calculated for isomer: 2.8) | [10] | Measures lipophilicity; predicts membrane permeability and absorption.[11] |

| pKa (Acid Dissociation Constant) | Data not available | Experimental determination required | Determines the ionization state at different pH values, affecting solubility and receptor binding.[12] |

Melting Point: A Criterion for Purity and Identity

The melting point is one of the most fundamental and accessible physical properties of a solid organic compound. It provides a dual function: as a key parameter for identification and as a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0 °C. The presence of even minor impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. For N-(4-bromo-3-methylphenyl)acetamide, the reported melting point is 103 °C.[7]

Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus

This protocol describes a standard, reliable method for verifying the melting point. The causality behind a slow heating rate is critical: it ensures thermal equilibrium between the heating block, the thermometer, and the sample, yielding an accurate measurement.[13]

Methodology:

-

Sample Preparation: Place a small amount of dry N-(4-bromo-3-methylphenyl)acetamide onto a clean, dry surface. Gently press the open end of a capillary tube into the powder to collect a small plug of material.

-

Packing the Sample: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it through a long glass tube, to pack the solid down to a height of 2-3 mm.[13][14] Proper packing ensures uniform heat transfer.

-

Apparatus Setup: Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.[15]

-

Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool at least 20 °C below this approximate value before proceeding.[14] This saves time and prevents overshooting the melting point in the precise measurement.

-

Accurate Measurement: Heat the block at a medium rate until the temperature is about 15-20 °C below the expected melting point.[13] Then, adjust the heating rate to a slow 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) when the last crystal of solid has just melted into a transparent liquid.[14]

-

-

Reporting: Report the result as a melting point range (T₁ - T₂). For a pure sample, this range should be narrow.

Caption: Workflow for Melting Point Determination.

Lipophilicity (LogP): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic profile.[11] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For practical use, this is expressed in its logarithmic form, LogP.

LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

A balanced LogP is essential. High LogP values can lead to poor aqueous solubility and nonspecific binding, while low LogP values may hinder the molecule's ability to cross biological membranes.[11] While no experimental LogP for N-(4-bromo-3-methylphenyl)acetamide was found, its structural isomer N-(3-bromo-4-methylphenyl)acetamide has a calculated XLogP3 of 2.8, suggesting moderate lipophilicity.[10] Experimental validation is paramount.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP/LogD determination due to its direct measurement of partitioning.[16][17] The key to this protocol's trustworthiness is the pre-saturation of the solvent phases to prevent volume changes during the experiment and the accurate quantification of the analyte in each phase, typically by HPLC.

Methodology:

-

Solvent Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4 to mimic physiological conditions) and n-octanol. Pre-saturate the buffer by shaking it with n-octanol for 24 hours, and likewise, pre-saturate the n-octanol with the buffer.[16] Separate the phases after they have settled. This step is crucial to ensure the two phases are in equilibrium before the analyte is introduced.

-

Stock Solution: Prepare a stock solution of N-(4-bromo-3-methylphenyl)acetamide in a suitable solvent (e.g., DMSO) at a known high concentration (e.g., 10 mM).[16]

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v).[17] Add a small aliquot of the compound's stock solution.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach partitioning equilibrium.[18]

-

Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the octanol and aqueous layers.

-

Sampling: Carefully withdraw a precise aliquot from the aqueous phase and another from the n-octanol phase. Be meticulous to avoid cross-contamination.

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.

-

Calculation: Calculate the LogP (or LogD at pH 7.4) using the measured concentrations in the octanol and aqueous phases.

Caption: Shake-Flask Method for LogP Determination.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and to interact with its biological target.[9] Poor solubility is a leading cause of attrition in drug development.[18] Solubility can be assessed in two primary ways:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput screening assay.[18][19]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is determined by allowing an excess of the solid to equilibrate with the solvent over an extended period (e.g., 24 hours).[9][20] This is the more definitive and relevant measure for formulation development.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol provides a robust method for determining the equilibrium solubility, a self-validating system because it ensures saturation is reached by using an excess of solid material and allowing sufficient time for equilibration.

Methodology:

-

Sample Preparation: Add an excess amount of solid N-(4-bromo-3-methylphenyl)acetamide (e.g., 1-2 mg) into a glass vial.[20] The excess is critical to ensure that the final solution is truly saturated.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 hours.[20] This extended period allows the dissolution process to reach equilibrium.

-

Separation of Undissolved Solid: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid. This step is vital to ensure only the dissolved compound is measured.

-

Sample Dilution: Dilute a known volume of the clear filtrate/supernatant with an appropriate solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared from a stock solution of known concentration.[19]

-

Reporting: Report the solubility in units such as µg/mL or µM.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For N-(4-bromo-3-methylphenyl)acetamide, the amide functional group is weakly basic, and the N-H proton is very weakly acidic (pKa typically >15). The most relevant pKa would be that of the amide proton, which dictates whether the molecule carries a charge. This ionization state profoundly impacts solubility, lipophilicity (LogD vs. LogP), and the ability to interact with biological targets.[12]

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is highly efficient and requires minimal compound. It leverages the fact that the UV-Vis absorbance spectrum of a molecule often changes as its ionization state changes, provided a chromophore is present near the ionization site.[21][22]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO (e.g., 10 mM).[21]

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength.[21]

-

Sample Preparation in Plate: In a 96-well UV-transparent microplate, dispense a precise volume of each buffer solution into different wells.

-

Compound Addition: Add a small, fixed volume of the compound's stock solution to each well containing buffer, ensuring the final co-solvent concentration is low (e.g., <2%) to minimize its effect on the pKa.[21] Include buffer-only wells as blanks.

-

Spectral Measurement: Use a plate-reading spectrophotometer to measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.[21]

-

Data Analysis:

-

Select one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at these wavelengths against the measured pH of each buffer.

-

Fit the resulting sigmoidal curve to a suitable equation (e.g., the Henderson-Hasselbalch equation) using non-linear regression software to determine the inflection point, which corresponds to the pKa.[22][23]

-

Caption: Workflow for pKa Determination via UV-Metric Titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and structure of a synthesized compound.

-

Mass Spectrometry (MS): Mass spectral data for N-(4-bromo-3-methylphenyl)acetamide is available, confirming its molecular weight.[8] In high-resolution mass spectrometry (HRMS), the key observation would be the isotopic pattern characteristic of a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 227 and 229. Fragmentation would likely involve the loss of the acetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the amide functional group: an N-H stretch around 3300 cm⁻¹, a sharp C=O (amide I band) stretch around 1660-1680 cm⁻¹, and an N-H bend (amide II band) around 1550 cm⁻¹. Aromatic C-H and C=C stretches would also be visible.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide definitive structural confirmation. Expected signals include:

-

A singlet for the acetyl methyl protons (-COCH₃) around δ 2.1-2.2 ppm.

-

A singlet for the aromatic methyl protons (-CH₃) around δ 2.3-2.4 ppm.

-

A singlet for the amide proton (-NH-) with a variable chemical shift, typically between δ 7.5-9.5 ppm.

-

Three distinct signals for the aromatic protons, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR: The carbon NMR would show nine distinct signals, including resonances for the two methyl carbons, the amide carbonyl carbon (~168-170 ppm), and the six unique aromatic carbons.

-

Conclusion

References

-

Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharma Research & Review. [Link]

-

Kypreos, T., & Tzakos, A. G. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Physicochemical properties. (2025). Fiveable. [Link]

-

N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. PubChem. [Link]

-

n-(4-Bromo-3-methylphenyl)acetamide Properties vs Pressure. Chemcasts. [Link]

-

N 4 Bromo 3 methylphenyl acetamide. (2016). mzCloud. [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

-

In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

-

Determination of Melting Point. Wired Chemist. [Link]

-

What are the physicochemical properties of drug? (2023). LookChem. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

DETERMINATION OF MELTING POINTS. Westminster College. [Link]

-

n-(4-Bromo-3-methylphenyl)acetamide (CAS 90914-81-1) Properties. Chemcasts. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

Huchet, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

5 Easy Methods to Calculate pKa. (2025). The Pharma Guidance. [Link]

-

Mel-Temp Melting Point Apparatus. University of Colorado Boulder, Department of Chemistry. [Link]

-

Melting point determination. University of Calgary, Department of Chemistry. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

LogP / LogD shake-flask method v1. (2022). ResearchGate. [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

-

Alsenz, J., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

-

How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? (2016). ResearchGate. [Link]

-

Ruiz-Caro, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health. [Link]

-

How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

-

Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Srpsko hemijsko društvo. [Link]

-

n-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS 41513-05-7) Properties. Chemcasts. [Link]

-

Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]

-

N-(3-Bromo-4-methylphenyl)acetamide. PubChem. [Link]

-

Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Cheméo. [Link]

-

Thermophysical Properties of n-(4-Bromo-3-chlorophenyl)acetamide. Chemcasts. [Link]

-

Acetamide, N-(4-methylphenyl)-. NIST WebBook. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. benchchem.com [benchchem.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 4'-Bromo-3'-methylacetanilide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]

- 9. evotec.com [evotec.com]

- 10. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 12. mt.com [mt.com]

- 13. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. enamine.net [enamine.net]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemagine.co.uk [chemagine.co.uk]

- 23. researchgate.net [researchgate.net]

synthesis of "N-(4-bromo-3-methylphenyl)acetamide" from 4-bromo-3-methylaniline

An In-depth Technical Guide to the Synthesis of N-(4-bromo-3-methylphenyl)acetamide

This guide provides a comprehensive overview of the synthesis of N-(4-bromo-3-methylphenyl)acetamide, a valuable intermediate in the development of various chemical entities. The primary focus is on the N-acetylation of 4-bromo-3-methylaniline, a robust and widely employed synthetic transformation. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering in-depth mechanistic insights, a detailed experimental protocol, and essential safety considerations.

Strategic Overview and Reaction Principle

The conversion of 4-bromo-3-methylaniline to N-(4-bromo-3-methylphenyl)acetamide is a classic example of N-acetylation. This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the primary aromatic amine. The primary purpose of this transformation is often to protect the amino group. The resulting acetamide is less susceptible to oxidation and exhibits reduced basicity compared to the parent aniline. This protective strategy is crucial in multi-step syntheses, preventing unwanted side reactions during subsequent transformations, such as nitration or oxidation.

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-bromo-3-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

Mechanistic Deep Dive: Nucleophilic Acyl Substitution

The acetylation of an amine is a fundamental reaction in organic chemistry. The process, when using acetic anhydride, can be delineated as follows:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of 4-bromo-3-methylaniline on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The acetate ion, a good leaving group, is expelled.

-

Deprotonation: A base, which can be another molecule of the starting amine or a non-nucleophilic base like pyridine or sodium acetate added to the reaction, deprotonates the positively charged nitrogen atom to yield the final N-(4-bromo-3-methylphenyl)acetamide and a corresponding acid byproduct. The presence of a base is crucial to neutralize the acetic acid formed, driving the reaction equilibrium towards the product.

The following diagram illustrates the reaction mechanism:

Caption: Reaction mechanism for the N-acetylation of 4-bromo-3-methylaniline.

Field-Proven Experimental Protocol

This section outlines a reliable, step-by-step procedure for the synthesis of N-(4-bromo-3-methylphenyl)acetamide.

Reagent and Solvent Data

A thorough understanding of the properties of all chemicals is paramount for both safety and experimental success.

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 4-bromo-3-methylaniline | C₇H₈BrN | 186.05 | 80-82 | 240 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation. |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 139.8 | Corrosive, Flammable, Harmful if swallowed or inhaled. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 16.6 | 117.9 | Corrosive, Flammable. |

| Sodium Acetate | CH₃COONa | 82.03 | 324 | - | Generally not hazardous. |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (53.7 mmol) of 4-bromo-3-methylaniline in 50 mL of glacial acetic acid.

-

Addition of Acetylating Agent: To the stirred solution, slowly add 6.0 mL (64.5 mmol, 1.2 equivalents) of acetic anhydride. An exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 118°C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 250 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification by Recrystallization

To obtain a high-purity product, recrystallization is recommended.

-

Solvent Selection: A mixed solvent system of ethanol and water is often effective.

-

Procedure: Dissolve the crude, dried product in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. To the hot solution, add water dropwise until a slight turbidity persists.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Caption: A typical experimental workflow for the synthesis and purification.

Product Characterization and Validation

The identity and purity of the synthesized N-(4-bromo-3-methylphenyl)acetamide must be confirmed through analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Yield | Typically > 85% |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR | Expected signals include a singlet for the methyl group (~2.3 ppm), a singlet for the acetyl methyl group (~2.1 ppm), aromatic protons in the 7-8 ppm region, and a broad singlet for the N-H proton. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-Br stretching. |

Critical Safety and Handling Protocols

Adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[1]

-

Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors, particularly from acetic acid and acetic anhydride.[1]

-

Handling Precautions:

-

4-bromo-3-methylaniline is classified as toxic and an irritant. Avoid skin and eye contact and ingestion.

-

Acetic anhydride and glacial acetic acid are corrosive and can cause severe burns. Handle with extreme care.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Acidic aqueous waste should be neutralized before disposal.

References

-

Organic Syntheses Procedure. Acetamide, N-bromo. [Link]

-

Supporting Information. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

-

ResearchGate. The suspected reaction mechanism of acetylation. [Link]

-

ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

-

mzCloud. N 4 Bromo 3 methylphenyl acetamide. [Link]

-

Chegg. Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline.... [Link]

-

NCERT. Amines. [Link]

-

PrepChem.com. Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]

Sources

spectroscopic data (NMR, IR, Mass) of "N-(4-bromo-3-methylphenyl)acetamide"

A Spectroscopic and Analytical Guide to N-(4-bromo-3-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of N-(4-bromo-3-methylphenyl)acetamide, a halogenated aryl acetamide of interest in synthetic and medicinal chemistry. Halogenated aryl acetamides are crucial structural motifs in organic chemistry, serving as versatile intermediates for cross-coupling reactions and exhibiting a wide range of biological activities leveraged in drug discovery.[1] This document details the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data for this compound. It serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth data interpretation, and the foundational principles behind the analytical techniques.

Molecular Profile

A thorough understanding of the compound's fundamental properties is the first step in any analytical endeavor. The structural and chemical identity of N-(4-bromo-3-methylphenyl)acetamide is summarized below.

Structure:

Figure 1. Chemical structure of N-(4-bromo-3-methylphenyl)acetamide.

| Property | Value | Reference |

| IUPAC Name | N-(4-bromo-3-methylphenyl)acetamide | [2] |

| CAS Number | 90914-81-1 | [3] |

| Molecular Formula | C₉H₁₀BrNO | [2][3] |

| Molecular Weight | 228.09 g/mol | [4] |

| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)C)Br | [2] |

Synthesis and Sample Preparation

The reliable acquisition of spectroscopic data is predicated on the purity of the analyte and the appropriateness of the sample preparation method for each analytical technique.

Synthetic Workflow: Acylation of 4-bromo-3-methylaniline

The synthesis of N-(4-bromo-3-methylphenyl)acetamide is most commonly achieved via the N-acylation of 4-bromo-3-methylaniline. This standard transformation involves the reaction of the primary amine with an acylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a mild base to neutralize the acid byproduct.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a mild base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool to 0 °C in an ice bath.

-

Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-bromo-3-methylphenyl)acetamide.

Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it minimizes the exchange rate of the N-H proton, resulting in a sharper signal.

-

IR Spectroscopy: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal and apply pressure. For the KBr pellet method, grind ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and press into a transparent pellet.

-

Mass Spectrometry (High-Resolution): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source for accurate mass determination.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation patterns.

Data Interpretation

The mass spectrum of N-(4-bromo-3-methylphenyl)acetamide is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

| [M]⁺ | 227 / 229 | Molecular Ion |

| [M - 42]⁺ | 185 / 187 | Loss of ketene (CH₂=C=O) |

| [M - 57]⁺ | 170 / 172 | Loss of acetyl group and a hydrogen |

| [C₇H₇Br]⁺ | 170 / 172 | 4-bromo-3-methylphenyl cation |

| [CH₃CO]⁺ | 43 | Acetyl cation (often the base peak) |

-

Molecular Ion ([M]⁺): The spectrum will exhibit two peaks of almost equal intensity at m/z 227 and 229, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This doublet is a hallmark signature for a monobrominated compound.

-

Fragmentation: Electron impact (EI) ionization typically induces fragmentation. A common pathway for acetanilides is the cleavage of the amide bond. The most prominent fragmentation is often the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to the 4-bromo-3-methylaniline radical cation at m/z 185/187.[5] Another significant fragment is the acylium ion [CH₃CO]⁺ at m/z 43, which is frequently the base peak in the spectrum of N-aryl acetamides.[6][7]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Data Interpretation

The IR spectrum of N-(4-bromo-3-methylphenyl)acetamide will display characteristic absorption bands corresponding to its amide and substituted aromatic functionalities. While a specific spectrum for this exact molecule is not publicly available, its features can be reliably predicted based on established group frequencies and data from similar compounds like N-(4-bromophenyl)acetamide.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Methyl (CH₃) |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1370 | C-H Bend | Methyl (CH₃) |

| < 800 | C-Br Stretch | Aryl Bromide |

-

N-H and C=O Vibrations: The most diagnostic peaks are the N-H stretch, appearing as a sharp band around 3300 cm⁻¹, and the strong C=O stretching (Amide I) band around 1670 cm⁻¹.

-

Amide II Band: The N-H bending vibration coupled with C-N stretching appears around 1550 cm⁻¹, which is characteristic of secondary amides.

-

Aromatic Region: Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹.

-

Alkyl and Aryl-Halogen: The C-H stretches of the two methyl groups will be observed just below 3000 cm⁻¹. The C-Br stretch is typically found in the fingerprint region at lower wavenumbers (<800 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms. Although experimental spectra for N-(4-bromo-3-methylphenyl)acetamide are not readily found in public databases, a reliable prediction can be made based on established chemical shift principles and data from analogous structures.[9][10][11][12][13]

¹H NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃ (predicted values may shift in DMSO-d₆)

-

Frequency: 400 MHz

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H(a) | ~7.55 | d | 1H | Aromatic H, ortho to Br |

| H(b) | ~7.30 | d | 1H | Aromatic H, ortho to -NHAc |

| H(c) | ~7.15 | dd | 1H | Aromatic H, between Me and -NHAc |

| H-N | ~7.5-8.0 | br s | 1H | Amide N-H |

| Ar-CH₃ | ~2.40 | s | 3H | Aromatic Methyl |

| CO-CH₃ | ~2.15 | s | 3H | Acetyl Methyl |

-

Aromatic Region (δ 7.0-7.6 ppm): The three aromatic protons will exhibit a distinct splitting pattern. The proton ortho to the bromine (H-a) is expected furthest downfield due to the halogen's deshielding effect. The remaining two protons will be split by each other, resulting in doublets or a doublet of doublets.

-

Amide Proton (δ ~7.5-8.0 ppm): This proton often appears as a broad singlet and its chemical shift is highly dependent on solvent and concentration.[13]

-

Methyl Protons (δ 2.1-2.4 ppm): Both the acetyl methyl and the aromatic methyl groups are expected to appear as sharp singlets as they have no adjacent protons to couple with. The aromatic methyl will be slightly further downfield.

¹³C NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃ (predicted values)

-

Frequency: 100 MHz

| Carbon Type | Chemical Shift (δ, ppm) |

| C =O | ~168-169 |

| Ar C -NH | ~138-140 |

| Ar C -CH₃ | ~136-138 |

| Ar C -H | ~132-134 |

| Ar C -H | ~122-124 |

| Ar C -Br | ~118-120 |

| Ar C -H | ~117-119 |

| Ar-C H₃ | ~23-25 |

| CO-C H₃ | ~18-20 |

-

Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon is characteristically found in this downfield region.

-

Aromatic Carbons (δ 117-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the nitrogen (C-NH) and the methyl group (C-CH₃) will be downfield. The carbon attached to the bromine (C-Br) will be shifted upfield relative to the others due to the "heavy atom effect".

-

Alkyl Carbons (δ 18-25 ppm): The two methyl carbons will appear in the upfield region of the spectrum.

Integrated Spectroscopic Analysis

The collective data from MS, IR, and NMR provides unambiguous confirmation of the structure of N-(4-bromo-3-methylphenyl)acetamide.

-

Mass Spectrometry confirms the molecular weight (228.09 g/mol ) and the presence of a single bromine atom via the characteristic M/M+2 isotopic pattern.

-

Infrared Spectroscopy verifies the presence of key functional groups: a secondary amide (N-H stretch, Amide I and II bands) and a substituted aromatic ring.

-

NMR Spectroscopy elucidates the precise connectivity of the molecule, confirming the 1,2,4-trisubstitution pattern on the benzene ring and the presence and environment of the acetyl and methyl groups.

Together, these three techniques form a self-validating system, providing a complete and confident structural assignment for the target compound, essential for its use in research and development.

References

-

mzCloud. N 4 Bromo 3 methylphenyl acetamide. [Link]

-

Chemcasts. n-(4-Bromo-3-methylphenyl)acetamide (CAS 90914-81-1) Properties. [Link]

-

mzCloud. N-(4-Bromo-3-methylphenyl)acetamide Structure. [Link]

-

The Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

-

University of Colorado Boulder. NMR Chemical Shifts. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.[Link]

-

NIST. Acetamide, N-(4-bromophenyl)- IR Spectrum. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). [Link]

-

PubChem. N-(3-Bromo-4-methylphenyl)acetamide. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chegg.com. Solved Help with Mass Spectra Fragmentation. [Link]

-

NIST. Acetamide, N-(4-bromophenyl)- Mass spectrum (electron ionization). [Link]

-

NIST. Acetamide, N-(4-bromophenyl)- Gas phase ion energetics data. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIST. Acetamide, N-methyl-N-(4-methylphenyl)- IR Spectrum. [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]

- 3. chem-casts.com [chem-casts.com]

- 4. N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chegg.com [chegg.com]

- 7. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 8. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chemistryconnected.com [chemistryconnected.com]

An In-depth Technical Guide to the Solubility of N-(4-bromo-3-methylphenyl)acetamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of N-(4-bromo-3-methylphenyl)acetamide, a substituted acetanilide derivative of interest in medicinal chemistry. In the absence of extensive empirical solubility data in the public domain, this document synthesizes foundational physicochemical principles, predictive modeling approaches, and detailed experimental methodologies to empower researchers, scientists, and drug development professionals in their work with this compound. We will explore the molecular properties of N-(4-bromo-3-methylphenyl)acetamide, apply theoretical frameworks to predict its behavior in various organic solvents, and provide a robust, self-validating experimental protocol for the precise determination of its solubility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The ability to dissolve a compound in a suitable solvent system is fundamental to a wide array of processes in pharmaceutical development, including:

-

Synthesis and Purification: Appropriate solvents are necessary for reaction media and for crystallization or chromatographic purification of the final compound.

-

Formulation: The development of various dosage forms, from oral solids to parenteral solutions, is critically dependent on the solubility of the API.

-

Pharmacokinetics and Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.

-

In Vitro and In Vivo Screening: Meaningful biological assays require the compound to be in solution to interact with its target.

N-(4-bromo-3-methylphenyl)acetamide, as a member of the acetanilide class of compounds, presents a unique set of physicochemical properties that govern its solubility. Understanding and predicting these properties is not merely an academic exercise but a crucial step in unlocking its therapeutic potential.

Physicochemical Profile of N-(4-bromo-3-methylphenyl)acetamide

A thorough understanding of the molecular characteristics of N-(4-bromo-3-methylphenyl)acetamide provides the foundation for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C9H10BrNO | |

| Molecular Weight | 228.09 g/mol | |

| Melting Point | 103.5 °C | |

| Structure |

Molecular Structure Analysis:

The structure of N-(4-bromo-3-methylphenyl)acetamide reveals several key features that will influence its solubility:

-

Aromatic Ring: The phenyl ring is a nonpolar, hydrophobic moiety.

-

Amide Group (-NHC=O): This group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

-

Bromo and Methyl Substituents: The bromine atom is electronegative and contributes to the overall polarity and molecular weight, while the methyl group is nonpolar.

The interplay of these functional groups dictates the overall polarity and hydrogen bonding capacity of the molecule, which are the primary drivers of its solubility in different solvents.

Theoretical Framework for Predicting Solubility

In the absence of extensive experimental data, predictive models offer a valuable starting point for solvent selection. The age-old principle of "like dissolves like" serves as a guiding tenet.[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Qualitative Prediction Based on Polarity and Hydrogen Bonding

We can qualitatively predict the solubility of N-(4-bromo-3-methylphenyl)acetamide in a range of common organic solvents based on their respective properties:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the amide group of N-(4-bromo-3-methylphenyl)acetamide. The alkyl chains of the alcohols will also interact favorably with the nonpolar phenyl ring. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting with the N-H of the amide group. Given the presence of both polar and nonpolar regions in the solute molecule, good to moderate solubility is expected. DMSO and DMF are particularly strong solvents for a wide range of organic compounds.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weaker van der Waals forces. While the phenyl ring and methyl group of the solute will have some affinity for these solvents, the polar amide group will be disfavored. Consequently, the solubility of N-(4-bromo-3-methylphenyl)acetamide in nonpolar solvents is expected to be low.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, including solubility.[2] These models utilize molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For N-(4-bromo-3-methylphenyl)acetamide, relevant descriptors would include:

-

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.

-

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule.[2]

-

Molecular Weight: Larger molecules are generally less soluble.[2]

-

Hydrogen Bond Donors and Acceptors: The number of sites available for hydrogen bonding.

While building a specific QSPR model for this compound is beyond the scope of this guide, researchers can utilize existing, validated QSPR software to obtain a predicted solubility value in various solvents.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach provides a more nuanced prediction of solubility by breaking down the total cohesion energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each molecule (both solute and solvent) can be represented as a point in a three-dimensional "Hansen space."[3] The principle is that substances with similar HSP values are likely to be miscible.[4] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is within the interaction radius (R0) of the solute, good solubility is predicted.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

While predictive methods are invaluable for initial solvent screening, precise quantitative solubility data must be determined experimentally. The "shake-flask" method is a well-established and reliable technique for determining equilibrium solubility.

Materials and Equipment

-

N-(4-bromo-3-methylphenyl)acetamide (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of each organic solvent to be tested.

-

Add an excess amount of N-(4-bromo-3-methylphenyl)acetamide to each vial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours. The time required to reach equilibrium should be determined in preliminary experiments.

-

-

Sampling and Analysis:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis).

-

Determine the concentration of N-(4-bromo-3-methylphenyl)acetamide in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Self-Validation:

-

After sampling, recover the remaining solid from the vials.

-

Analyze the solid residue using techniques such as Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that no change in the solid form (e.g., polymorphism or solvate formation) has occurred during the experiment.[5] This step is crucial for ensuring the trustworthiness of the obtained solubility data.[5]

-

Factors Influencing Solubility

The solubility of N-(4-bromo-3-methylphenyl)acetamide is not a fixed value but is influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[5] This relationship can be described by the van 't Hoff equation.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.[6] The least stable polymorph will have the highest solubility.[6]

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Caption: Key factors influencing the solubility of the compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-(4-bromo-3-methylphenyl)acetamide in organic solvents. By integrating knowledge of its physicochemical properties with theoretical predictive models and a robust experimental protocol, researchers can confidently navigate the challenges associated with the solubility of this compound. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for subsequent formulation and drug development activities.

References

-

Vo, C. L. N., & Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Chemcasts. (n.d.). n-(4-Bromo-3-methylphenyl)acetamide (CAS 90914-81-1) Properties. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]

-

IEEE Xplore. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Palmer, D. S., & Mitchell, J. B. (2014). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. Journal of Chemical Information and Modeling, 54(11), 3127–3139. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

PubMed. (2021). Predicting aqueous solubility by QSPR modeling. Retrieved from [Link]

-

Ulrich, J. (2008). Solubility of molecular crystals: Polymorphism in the light of solubility theory. International journal of pharmaceutics, 351(1-2), 74-91. [Link]

-

Paluch, K. J., & Mobley, D. L. (2012). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. Journal of chemical theory and computation, 8(11), 4834–4848. [Link]

-

Mines Saint-Etienne. (n.d.). Thermodynamics of crystallization. Retrieved from [Link]

-

Schär, M., & Mazzotti, M. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Crystal Growth & Design, 18(10), 6331–6343. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

Sources

- 1. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

The Strategic Utility of N-(4-bromo-3-methylphenyl)acetamide in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, N-(4-bromo-3-methylphenyl)acetamide has emerged as a particularly valuable and versatile scaffold. Its utility stems from a combination of inherent structural features: a nucleophilic acetamido group, a strategically positioned bromine atom amenable to a wide array of cross-coupling reactions, and a methyl group that provides steric and electronic differentiation. This guide provides an in-depth exploration of the synthesis, reactivity, and application of N-(4-bromo-3-methylphenyl)acetamide, offering both foundational knowledge and practical, field-proven insights for its effective implementation in research and development, particularly in the realms of medicinal chemistry and materials science.

The core value of this building block lies in its capacity to serve as a linchpin in convergent synthetic strategies. The bromo-substituent acts as a versatile handle for the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.[1] This allows for the late-stage diversification of molecular scaffolds, a crucial advantage in the rapid generation of compound libraries for screening and optimization in drug discovery and materials development.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application.

| Property | Value | Reference |

| CAS Number | 90914-81-1 | [2] |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | [3] |

| Appearance | Off-white to white crystalline powder | |

| Melting Point | 134-138 °C | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

The most common and efficient synthesis of N-(4-bromo-3-methylphenyl)acetamide involves the acylation of 4-bromo-3-methylaniline. This straightforward reaction provides high yields of the desired product.

Experimental Protocol: Synthesis of N-(4-bromo-3-methylphenyl)acetamide

Objective: To synthesize N-(4-bromo-3-methylphenyl)acetamide from 4-bromo-3-methylaniline.

Materials:

-

4-bromo-3-methylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-methylaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-water with constant stirring.

-

The white solid precipitate of N-(4-bromo-3-methylphenyl)acetamide will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

-

Dry the purified product under vacuum.

Expected Yield: >90%

The Cornerstone of Complexity: Cross-Coupling Reactions

The bromine atom on the phenyl ring of N-(4-bromo-3-methylphenyl)acetamide is the gateway to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are the cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks from simpler precursors.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4] This reaction is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Suzuki coupling. The palladium catalyst facilitates the catalytic cycle, the ligand stabilizes the palladium species and influences its reactivity, and the base is required for the transmetalation step. The solvent system, often a mixture of an organic solvent and water, is chosen to solubilize both the organic and inorganic reagents.

Objective: To synthesize N-(4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)acetamide.

Materials:

-

N-(4-bromo-3-methylphenyl)acetamide

-

4-methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (deionized)

Procedure:

-

To a Schlenk flask, add N-(4-bromo-3-methylphenyl)acetamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stirrer.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 92 |

| 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 78 |

Heck Reaction: The Art of Olefin Arylation

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted olefins.[5] This reaction is highly valued for its stereoselectivity, typically affording the trans isomer.[3]

Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Heck reaction. A base is required to neutralize the hydrogen halide formed during the catalytic cycle. The solvent should be polar and aprotic to facilitate the reaction.

Objective: To synthesize (E)-N-(3-methyl-4-styrylphenyl)acetamide.

Materials:

-

N-(4-bromo-3-methylphenyl)acetamide

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-